Home > Products > Screening Compounds P72651 > N-[3-(4-CHLOROPHENYL)ACRYLOYL]-N'-(2-HYDROXYPHENYL)THIOUREA
N-[3-(4-CHLOROPHENYL)ACRYLOYL]-N'-(2-HYDROXYPHENYL)THIOUREA -

N-[3-(4-CHLOROPHENYL)ACRYLOYL]-N'-(2-HYDROXYPHENYL)THIOUREA

Catalog Number: EVT-5832152
CAS Number:
Molecular Formula: C16H13ClN2O2S
Molecular Weight: 332.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide is a synthetic organic compound belonging to the class of acrylamides and featuring a thiourea moiety. It has primarily been investigated for its potential biological activities, particularly as an anti-breast cancer agent and its role in π-bond cooperativity studies. [, ]

Synthesis Analysis

While the provided literature doesn't detail a specific synthesis method for 3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide, similar compounds have been synthesized using reactions involving thioureas and α,β-unsaturated carbonyl compounds. [, , ] A plausible synthesis route could involve the reaction of 4-chlorobenzaldehyde with cyanoacetamide to yield 2-cyano-3-(4-chlorophenyl)acrylamide. This intermediate could further react with 2-aminophenol in the presence of a suitable thiocarbonylating agent, such as thiophosgene or carbon disulfide, to produce the desired compound.

Molecular Structure Analysis

3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide possesses a structure capable of forming intramolecular hydrogen bonds, influencing its conformation and potentially its biological activity. The molecule consists of a central acrylamide unit connected to a 4-chlorophenyl ring and a thiourea group. The thiourea further links to a 2-hydroxyphenyl ring. The presence of both a hydrogen bond donor (NH) and acceptor (OH, C=O) groups within the molecule allows for the formation of intramolecular hydrogen bonds. These interactions can stabilize specific conformations of the molecule, influencing its interactions with biological targets. [, ]

Anti-Breast Cancer Activity

3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide, belonging to the quinoline acrylamide derivative family, has shown potential anti-breast cancer activity. [] Although this particular compound's activity wasn't directly evaluated, the study investigated various quinoline acrylamides against the MCF7 breast cancer cell line. Compounds within this family exhibited a range of activities, with some demonstrating superior potency compared to the reference drug doxorubicin.

π-Bond Cooperativity Studies

Research focusing on π-bond cooperativity and anticooperativity effects in resonance-assisted hydrogen bonds (RAHBs) employed 3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide as a model compound. [] The study investigated the impact of fusing two six-membered rings containing RAHBs through a common C-C bond. The results indicated that such fusion can result in either cooperative or anticooperative hydrogen bonds. This finding is significant as it highlights a previously unexplored aspect of RAHB systems and their potential influence on chemical reactivity and biological activity.

Properties

Product Name

N-[3-(4-CHLOROPHENYL)ACRYLOYL]-N'-(2-HYDROXYPHENYL)THIOUREA

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

InChI

InChI=1S/C16H13ClN2O2S/c17-12-8-5-11(6-9-12)7-10-15(21)19-16(22)18-13-3-1-2-4-14(13)20/h1-10,20H,(H2,18,19,21,22)/b10-7+

InChI Key

NBSSIRPAGFZXQJ-JXMROGBWSA-N

SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl)O

Isomeric SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.